(3R,4R)-3-Fluoro-N,N-dimethylpiperidin-4-amine
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Overview
Description
(3R,4R)-3-Fluoro-N,N-dimethylpiperidin-4-amine is a chiral compound with significant interest in the field of medicinal chemistry. This compound features a piperidine ring substituted with a fluorine atom at the 3-position and a dimethylamine group at the 4-position. The stereochemistry of the compound is defined by the (3R,4R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-Fluoro-N,N-dimethylpiperidin-4-amine typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistryThe reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) and amination reagents like dimethylamine hydrochloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The process typically includes rigorous control of reaction parameters such as temperature, pressure, and reagent concentrations to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-3-Fluoro-N,N-dimethylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the fluorine atom or reduction of the amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
(3R,4R)-3-Fluoro-N,N-dimethylpiperidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of (3R,4R)-3-Fluoro-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with the target. The dimethylamine group can further modulate the compound’s pharmacokinetic properties, such as solubility and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-3-Fluoro-N-methylpiperidin-4-amine: Similar structure but with a single methyl group on the nitrogen.
(3R,4R)-3-Chloro-N,N-dimethylpiperidin-4-amine: Chlorine atom instead of fluorine.
(3R,4R)-3-Fluoro-N,N-diethylpiperidin-4-amine: Ethyl groups instead of methyl groups on the nitrogen.
Uniqueness
(3R,4R)-3-Fluoro-N,N-dimethylpiperidin-4-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H15FN2 |
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Molecular Weight |
146.21 g/mol |
IUPAC Name |
(3R,4R)-3-fluoro-N,N-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C7H15FN2/c1-10(2)7-3-4-9-5-6(7)8/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1 |
InChI Key |
ZEHOSWZYOYLIAL-RNFRBKRXSA-N |
Isomeric SMILES |
CN(C)[C@@H]1CCNC[C@H]1F |
Canonical SMILES |
CN(C)C1CCNCC1F |
Origin of Product |
United States |
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